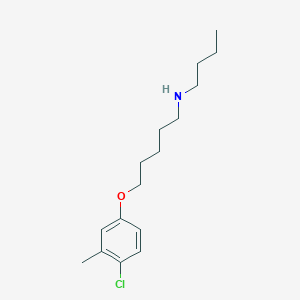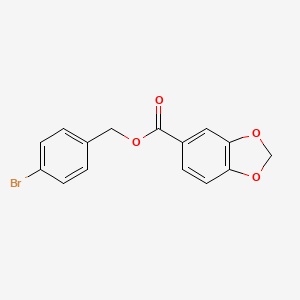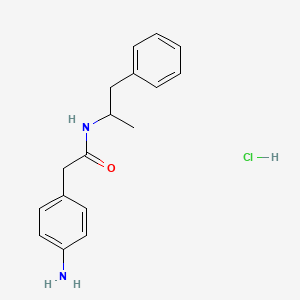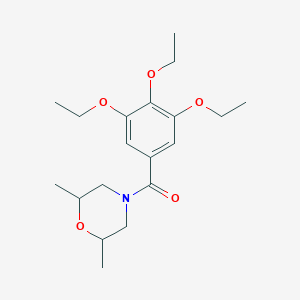![molecular formula C19H16N4O B5154487 1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole moiety, which is a heterocyclic aromatic compound, and a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of this compound involves the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . This process results in the formation of the 1,2,4-oxadiazole ring, which is then linked to the benzimidazole moiety.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole moiety and a 1,2,4-oxadiazole moiety. The benzimidazole moiety is a six-membered benzene ring fused to a five-membered imidazole ring. The 1,2,4-oxadiazole moiety is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the benzimidazole and 1,2,4-oxadiazole moieties. These moieties can participate in a variety of chemical reactions due to their unique structural and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the benzimidazole and 1,2,4-oxadiazole moieties. For instance, oxadiazoles have been found to possess favorable oxygen balance and positive heat of formations .科学的研究の応用
Anticancer Activity
This compound has shown promise in the field of oncology, particularly in the development of anticancer drugs. A study has demonstrated that a Pd(II) complex derived from a similar benzimidazole ligand exhibited significant antiproliferative potency against various carcinoma cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Daltons lymphoma ascites (DLA) . The compound’s ability to promote apoptosis and its antiangiogenic effects make it a potential candidate for further research as an anticancer agent.
DNA Interaction Studies
The compound’s structural features allow it to interact with DNA, which is crucial for its anticancer properties. It has been observed to cause a hypochromic shift due to strong π–π stacking interactions with the base pairs of DNA . This interaction is significant for the development of drugs that target DNA replication in cancer cells.
Apoptotic Characteristics
Furthering its potential as an anticancer agent, the compound has been associated with inducing apoptosis in cancer cells. This is evidenced by DNA condensation and FACS analysis, which are indicative of the compound’s ability to trigger programmed cell death .
Synthesis of Complex Ligands
The compound serves as a precursor for the synthesis of complex ligands used in coordination chemistry. These ligands can be used to form metal complexes with therapeutic activities, as seen in the study where a Pd(II) complex exhibited tumor inhibitory activity .
Biological Activity Screening
The compound can be used for screening biological activities against different strains of bacteria, fungi, and mycobacteria. This is essential for the discovery of new antibiotics and antifungal agents, as well as for the development of treatments for tuberculosis .
Drug Design and Development
Due to its structural complexity and biological activity, the compound is a valuable asset in drug design and development. Its interaction with DNA and proteins, along with its potential anticancer properties, make it a suitable candidate for the development of new pharmacological agents .
将来の方向性
特性
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-6-15(7-3-1)10-11-19-21-18(22-24-19)12-13-23-14-20-16-8-4-5-9-17(16)23/h1-11,14H,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBFKKAFVOUDV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)

![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)


![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5154443.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)



![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)